2,2,2-Trichloro-1-(4-methoxy-3-indolyl)ethanone
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Overview
Description
2,2,2-Trichloro-1-(4-methoxy-3-indolyl)ethanone is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2,2,2-Trichloro-1-(4-methoxy-3-indolyl)ethanone typically involves the reaction of 4-methoxyindole with trichloroacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,2,2-Trichloro-1-(4-methoxy-3-indolyl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloroacetyl group to a less oxidized state.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(4-methoxy-3-indolyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
2,2,2-Trichloro-1-(4-methoxy-3-indolyl)ethanone can be compared with other indole derivatives such as:
- 4-methoxy-1H-indole-3-carbaldehyde
- 4-methoxy-1H-indole
- 3-methyl-4-nitro-1H-indole These compounds share the indole core structure but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of methoxy and trichloroacetyl groups, which confer distinct reactivity and potential applications .
Properties
Molecular Formula |
C11H8Cl3NO2 |
---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
2,2,2-trichloro-1-(4-methoxy-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C11H8Cl3NO2/c1-17-8-4-2-3-7-9(8)6(5-15-7)10(16)11(12,13)14/h2-5,15H,1H3 |
InChI Key |
NQZMLIDJRBOWKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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